molecular formula C9H13NO3 B6168146 (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid CAS No. 780748-12-1

(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid

Cat. No. B6168146
M. Wt: 183.2
InChI Key:
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Description

(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid, also known as (2S)-2-prop-2-enoylpiperidine-1-carboxylic acid, is a naturally occurring organic compound that belongs to the piperidine family of compounds. It is a white crystalline solid that is soluble in water and has a molecular weight of 206.3 g/mol. In recent years, this compound has been the subject of numerous studies due to its potential applications in the pharmaceutical and biotechnology industries.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid involves the conversion of a piperidine derivative to the desired product through a series of chemical reactions.

Starting Materials
Piperidine, Prop-2-enoyl chloride, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Methanol, Diethyl ether, Sodium chloride, Anhydrous magnesium sulfate

Reaction
Step 1: Piperidine is reacted with prop-2-enoyl chloride in the presence of sodium hydroxide to form (2S)-1-(prop-2-enoyl)piperidine., Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of (2S)-1-(prop-2-enoyl)piperidine., Step 3: The hydrochloride salt is then treated with sodium bicarbonate to liberate the free base., Step 4: The free base is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous magnesium sulfate., Step 5: The solvent is removed under reduced pressure to obtain the crude product., Step 6: The crude product is purified by recrystallization from methanol/diethyl ether to obtain the final product, (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid.

Scientific Research Applications

(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid has been the subject of numerous studies due to its potential applications in the pharmaceutical and biotechnology industries. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, this compound has also been studied as a potential inhibitor of the enzyme glutathione S-transferase, which is responsible for breaking down the antioxidant glutathione. Inhibition of this enzyme can lead to increased levels of glutathione, which can have therapeutic effects in the treatment of cancer, inflammation, and oxidative stress.

Mechanism Of Action

The mechanism of action of (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. This binding is thought to be reversible, meaning that the compound can be released from the enzyme after a certain period of time. In addition, it is believed that the compound may also act as an allosteric inhibitor, meaning that it binds to a different site on the enzyme and changes its shape, which prevents the enzyme from catalyzing its reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This increased level of acetylcholine can have therapeutic effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, the compound has also been shown to inhibit the enzyme glutathione S-transferase, which can lead to increased levels of glutathione in the body. This increased level of glutathione can have therapeutic effects in the treatment of cancer, inflammation, and oxidative stress.

Advantages And Limitations For Lab Experiments

The main advantage of using (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid in laboratory experiments is its relatively low cost and ease of synthesis. The compound can be synthesized in a relatively short amount of time and at a relatively low cost. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation.
On the other hand, there are some limitations to the use of (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid in laboratory experiments. The compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has a low bioavailability, which means that it is not easily absorbed by the body and can therefore have limited therapeutic effects.

Future Directions

The potential applications of (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid are still being explored, and there are a number of future directions for research. One direction is to further explore the compound’s potential as an inhibitor of the enzyme acetylcholinesterase, as well as its potential as an allosteric inhibitor of the enzyme. Another direction is to explore the compound’s potential as an inhibitor of other enzymes, such as those involved in the metabolism of drugs. In addition, further research could be done to explore the compound’s potential as an anti-inflammatory agent, as well as its potential as an antioxidant. Finally, further research could be done to explore the compound’s potential as a therapeutic agent in the treatment of neurological disorders and cancer.

properties

CAS RN

780748-12-1

Product Name

(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid

Molecular Formula

C9H13NO3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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